molecular formula C11H7BrO3 B1331511 4-Bromo-1-hydroxy-2-naphthoic acid CAS No. 5813-37-6

4-Bromo-1-hydroxy-2-naphthoic acid

Cat. No. B1331511
CAS RN: 5813-37-6
M. Wt: 267.07 g/mol
InChI Key: ORABWYPHDRBFAX-UHFFFAOYSA-N
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Patent
US05389684

Procedure details

To a suspension of 1-hydroxy-2-naphthoic acid (2.5 g; 13.3 mm) in chloroform (50 ml) was added bromine (0.68 ml) in chloroform (5 ml) dropwise and the reaction stirred at room temperature for one hour. The solvent was removed in vacuo, the solid washed repeatedly with water and collected by filtration and dried to give 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([OH:14])=[O:13].[Br:15]Br>C(Cl)(Cl)Cl>[Br:15][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([OH:1])=[C:3]([C:12]([OH:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the solid washed repeatedly with water
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C2=CC=CC=C12)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.